4,5-Dichlorothiophene-2-carbaldehyde
Overview
Description
4,5-Dichlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2OS . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 5-chloro-2thiophenecarboxaldehyde with anhydrous aluminum chloride in methylene chloride. This mixture is then treated with chlorine in carbon tetrachloride and refluxed for several hours. The reaction is quenched by pouring over ice water, and the aqueous layer is extracted with chloroform. The chloroform solution is washed with water and sodium bicarbonate. After drying with anhydrous sodium sulfate and concentration under vacuum, a yellow-brown oil is obtained. The crude 4,5-dichloro-2-thiophenecarboxaldehyde crystallizes on standing and is recrystallized from hexane .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2Cl2OS/c6-4-1-3 (2-8)9-5 (4)7/h1-2H . The molecular weight is 181.04 g/mol .Chemical Reactions Analysis
In one experiment, methanolic sodium methoxide solution was cooled to -25 C under nitrogen. A solution of 3,4-dichloro-5-carbonyl-4H-thieno [3,2, b] pyrrole and methyl azidoacetate in methanol was added dropwise, maintaining the temperature at -25C. On completion of addition, the solution was allowed to warm to 5C over a period of approximately 16 hours .Physical and Chemical Properties Analysis
This compound has a melting point of 56-58 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthesis and Optical Properties
4,5-Dichlorothiophene-2-carbaldehyde has been utilized in the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These compounds, derived through palladium-catalyzed intramolecular cyclization, demonstrate moderate to high fluorescence quantum yields, making them potential candidates for applications such as invisible ink dyes (Bogza et al., 2018).
Organic Thin Film Transistors
Another study focused on the development of benzothieno[3,2-b]benzothiophene (BTBT)-based semiconducting molecules for use in organic thin film transistors (OTFTs). These molecules, synthesized through Horner-Emmons coupling reactions involving 5-alkylthiophene-2-carbaldehyde, exhibited thermotropic liquid crystalline properties and enhanced device performance upon annealing (Jung et al., 2010).
Intramolecular Arylation
The compound has also been employed in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation, demonstrating its versatility in facilitating complex heterocyclic structures (Fisyuk et al., 2013).
Biological Evaluation
A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and evaluated for various biological activities, including antibacterial and antiurease activities. These compounds showed promising results, highlighting the potential of this compound derivatives in medicinal chemistry applications (Ali et al., 2013).
Safety and Hazards
The safety information for 4,5-Dichlorothiophene-2-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4,5-dichlorothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRHZZQPMLIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217838 | |
Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67482-49-9 | |
Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.